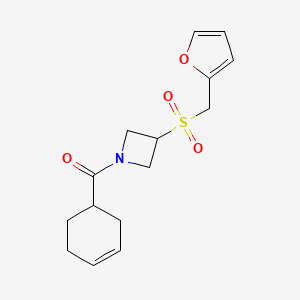

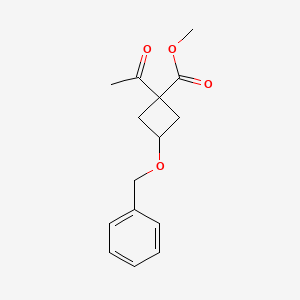

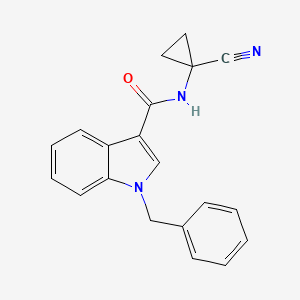

Cyclohex-3-en-1-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohex-3-en-1-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research. This compound is a potential drug candidate due to its unique structure and properties.

Aplicaciones Científicas De Investigación

Efficient Catalysis and Synthesis Techniques

Researchers have explored the use of solid acid catalysts like phosphomolybdic acid for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives via smooth aza-Piancatelli rearrangement, demonstrating high selectivity and good yields in short reaction times (Reddy et al., 2012). This method highlights the potential for developing efficient synthetic routes to complex structures related to cyclohex-3-en-1-yl derivatives.

Novel Heterocyclization Approaches

A catalyst-free, one-pot synthesis of polysubstituted furans presents a novel and efficient heterocyclization approach. This synthesis pathway, involving multicomponent reactions, leads to the creation of various furan-3-yl methanone derivatives, showcasing the versatility and potential for the construction of complex molecular frameworks (Damavandi et al., 2012).

Innovative Synthetic Routes

The synthesis of the cyclohexan subunit of siphonarlid metabolites baconipyrones A and B from furan illustrates an inventive approach to constructing cyclohexane derivatives. Key steps include alkylative ring opening and oxidative desulfonylation, underscoring the creative strategies employed in synthesizing structurally complex molecules from simpler substrates (Arjona et al., 2001).

Exploration of Electromeric Effects

Studies on the electromeric effects of substitution in furan derivatives, such as 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one, provide insights into how structural modifications can influence absorption and emission spectra. This research is crucial for understanding the electronic properties of furan-based compounds and their potential applications in material science (Bansal & Kaur, 2015).

Bioactive Compound Identification

The identification and bioactivity evaluation of compounds from mangrove endophytic fungi, including cyclohexenone and cyclopentenone derivatives, reveal the potential of natural products in drug discovery and development. These compounds' activities against various biological targets highlight the importance of exploring natural sources for novel bioactive molecules (Wang et al., 2015).

Propiedades

IUPAC Name |

cyclohex-3-en-1-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c17-15(12-5-2-1-3-6-12)16-9-14(10-16)21(18,19)11-13-7-4-8-20-13/h1-2,4,7-8,12,14H,3,5-6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZQMPFVXJUIMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohex-3-en-1-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2741410.png)

![Ethyl 4-oxo-3-phenyl-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2741415.png)

![(4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2741416.png)

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2741418.png)

![3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde](/img/structure/B2741424.png)